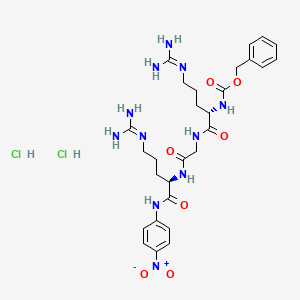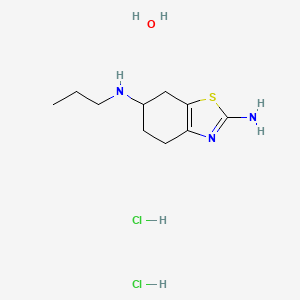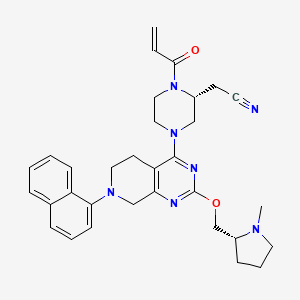
KRAS G12C inhibitor 11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KRAS G12C inhibitor 11 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma . This mutation results in a substitution of glycine with cysteine at position 12 of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation . This compound binds covalently to the mutant cysteine residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling pathways that drive tumor growth .
Méthodes De Préparation
The synthesis of KRAS G12C inhibitor 11 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as nucleophilic substitution, cyclization, and functional group transformations . Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods focus on scaling up these reactions while maintaining stringent quality control to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
KRAS G12C inhibitor 11 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . Major products formed from these reactions include various intermediates that are further processed to yield the final inhibitor compound .
Applications De Recherche Scientifique
KRAS G12C inhibitor 11 has a wide range of scientific research applications:
Mécanisme D'action
KRAS G12C inhibitor 11 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in KRAS G12C . This binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
KRAS G12C inhibitor 11 is unique in its high selectivity and potency for the KRAS G12C mutation compared to other similar compounds . Some of the similar compounds include:
This compound stands out due to its unique chemical structure, which allows for more effective binding and inhibition of the KRAS G12C protein .
Propriétés
Formule moléculaire |
C32H37N7O2 |
|---|---|
Poids moléculaire |
551.7 g/mol |
Nom IUPAC |
2-[(2R)-4-[2-[[(2R)-1-methylpyrrolidin-2-yl]methoxy]-7-naphthalen-1-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C32H37N7O2/c1-3-30(40)39-19-18-38(20-24(39)13-15-33)31-27-14-17-37(29-12-6-9-23-8-4-5-11-26(23)29)21-28(27)34-32(35-31)41-22-25-10-7-16-36(25)2/h3-6,8-9,11-12,24-25H,1,7,10,13-14,16-22H2,2H3/t24-,25-/m1/s1 |
Clé InChI |
OBKBMFMBHWUYHS-JWQCQUIFSA-N |
SMILES isomérique |
CN1CCC[C@@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN([C@@H](C6)CC#N)C(=O)C=C |
SMILES canonique |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=CC=CC=C54)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


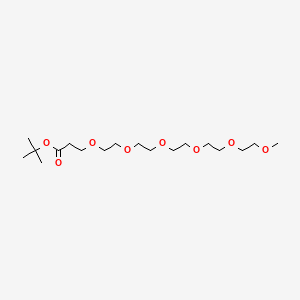

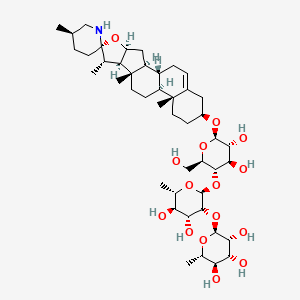


![ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B11933652.png)
![4-[5-[4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]-2-[[(2R)-pentan-2-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol](/img/structure/B11933655.png)
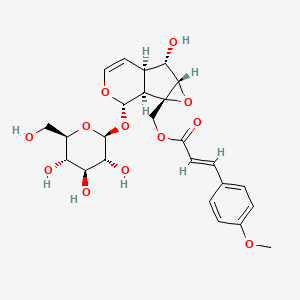
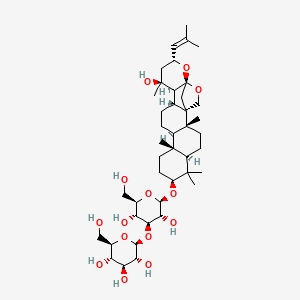
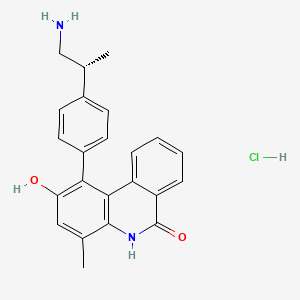
![1,5-Dihydro-3-hydroxy-4-[3-methyl-4-(phenylmethoxy)benzoyl]-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-2H-pyrrol-2-one](/img/structure/B11933674.png)
![4-ethyl-N-[4-[1-(oxan-4-yl)pyrrolo[2,3-c]pyridin-3-yl]pyridin-2-yl]piperazine-1-carboxamide;hydrochloride](/img/structure/B11933686.png)
